molecular formula C11H11FO4 B6318004 2-Acetoxy-5-fluorobenzylacetate, 98% CAS No. 1998-90-9

2-Acetoxy-5-fluorobenzylacetate, 98%

Cat. No. B6318004
CAS RN: 1998-90-9
M. Wt: 226.20 g/mol
InChI Key: SLARRTIBTVWHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetoxy-5-fluorobenzylacetate, 98%, is a synthetic compound that has been used in a variety of scientific and medical applications. It is an acetate ester of 5-fluorobenzyl alcohol and has a molecular weight of 206.2 g/mol. Its chemical formula is C9H9FO3. 2-Acetoxy-5-fluorobenzylacetate, 98%, is a colorless solid that is soluble in water and polar organic solvents such as methanol, ethanol, and acetone. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the production of fluorinated compounds.

Mechanism Of Action

2-Acetoxy-5-fluorobenzylacetate, 98%, acts as a catalyst in the production of fluorinated compounds. It is believed that the reaction occurs through a nucleophilic substitution mechanism. In this mechanism, the oxygen atom of the acetate ester is attacked by a nucleophile, such as a fluoride ion, resulting in the formation of a new bond between the oxygen and the nucleophile. This reaction then results in the formation of a new product, which is a fluorinated compound.
Biochemical and Physiological Effects
2-Acetoxy-5-fluorobenzylacetate, 98%, has been used in a variety of scientific and medical applications. However, its biochemical and physiological effects have not been extensively studied. It is believed that it may have some effect on the body's metabolism, but no conclusive evidence has been found to support this hypothesis.

Advantages And Limitations For Lab Experiments

2-Acetoxy-5-fluorobenzylacetate, 98%, has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available reagent. Additionally, it is stable and can be stored for long periods of time. However, it is a hazardous material and should be handled with caution. Additionally, it is not very soluble in water, so it may not be suitable for certain experiments.

Future Directions

There are many potential future directions for research on 2-Acetoxy-5-fluorobenzylacetate, 98%. One potential area of research is the development of new synthetic methods for the production of fluorinated compounds. Additionally, more research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of the compound in medical and scientific applications. Finally, more research could be done to explore the potential toxicity of the compound and its potential for adverse effects in humans.

Synthesis Methods

2-Acetoxy-5-fluorobenzylacetate, 98%, is synthesized via a two-step process. The first step involves the reaction of 5-fluorobenzyl alcohol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction yields 2-acetoxy-5-fluorobenzylacetate and acetic acid as the main products. The second step involves the distillation of the reaction mixture to remove the acetic acid and yield 2-acetoxy-5-fluorobenzylacetate, 98%.

Scientific Research Applications

2-Acetoxy-5-fluorobenzylacetate, 98%, has been used in a variety of scientific and medical applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the production of fluorinated compounds. It has also been used as a reagent in the synthesis of biologically active compounds such as antibiotics and anti-cancer agents. Additionally, it has been used in the synthesis of fluorinated compounds for use in MRI imaging.

properties

IUPAC Name

(2-acetyloxy-5-fluorophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-7(13)15-6-9-5-10(12)3-4-11(9)16-8(2)14/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARRTIBTVWHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-5-fluorobenzyl acetate

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